molecular formula C23H20ClN3O3S2 B2556059 N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 1111265-59-8

N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No.: B2556059
CAS No.: 1111265-59-8
M. Wt: 486
InChI Key: SFVOYPGHMXEPSL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide is a complex organic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H20ClN3O3S2, with a molecular weight of 486.01 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Structural Features

FeatureDescription
Chlorine Atom Enhances lipophilicity and biological activity
Methoxy Group May contribute to the compound's pharmacokinetics
Thieno[3,2-d]pyrimidine Associated with multiple therapeutic effects

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in melanoma cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

Case Study: Melanoma Cells

In a specific study involving human melanoma cells (VMM917), the compound showed a selective cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapeutics. The compound also caused cell cycle arrest at the S phase and reduced melanin production in treated cells, indicating potential utility in melanoma therapy .

The proposed mechanism of action includes:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with the normal progression of the cell cycle.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Its structural components allow it to interact with bacterial membranes, potentially disrupting their integrity.

Summary of Key Studies

Study ReferenceFindings
Demonstrated cytotoxicity in melanoma cells; induced apoptosisPotential candidate for melanoma treatment
Inhibition of tyrosinase activity in melanocytesMay reduce pigmentation in skin disorders
Antimicrobial effects against Gram-positive bacteriaSuggests broader therapeutic applications

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its effects.
  • Formulation Development : To enhance bioavailability and therapeutic index.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-13-4-6-14(7-5-13)16-11-31-21-20(16)26-23(27(2)22(21)29)32-12-19(28)25-15-8-9-18(30-3)17(24)10-15/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVOYPGHMXEPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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